molecular formula C12H9IN4 B12526070 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-

Cat. No.: B12526070
M. Wt: 336.13 g/mol
InChI Key: RTNMCISSSGNRLQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

While specific NMR data for this compound are not explicitly provided in the literature, analogous 1H-pyrrolo[2,3-b]pyridine derivatives offer insights:

  • 1H NMR :
    • Methyl groups (e.g., 5-methyl) typically resonate near δ 2.5 ppm as singlets.
    • Aromatic protons on the pyrrolopyridine core appear between δ 7.0–8.5 ppm, with splitting patterns dependent on neighboring substituents.
    • Pyrimidinyl protons exhibit deshielding effects due to electron-withdrawing nitrogen atoms, resonating near δ 8.5–9.0 ppm.
  • 13C NMR :
    • Iodo-substituted carbons show characteristic downfield shifts (δ 90–100 ppm).
    • Pyrimidine carbons adjacent to nitrogen atoms resonate at δ 150–160 ppm.

Infrared (IR) Vibrational Signatures

Key IR absorptions for this compound are inferred from structural analogs:

  • C–I stretch : Strong band near 500–600 cm⁻¹.
  • Aromatic C–H stretches : Peaks at 3050–3100 cm⁻¹.
  • Pyrimidine ring vibrations :
    • C=N stretches at 1600–1500 cm⁻¹.
    • Ring deformation modes at 1450–1400 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound would likely exhibit:

  • Molecular ion peak : m/z 336.13 ([M]⁺).
  • Major fragments :
    • Loss of iodine (127 Da) yielding m/z 209.
    • Subsequent cleavage of the pyrimidine ring (e.g., loss of HCN, 27 Da).
    • Methyl group elimination (15 Da) from the pyridine moiety.

X-ray Crystallographic Data and Conformational Analysis

X-ray diffraction studies of related 1H-pyrrolo[2,3-b]pyridine metal complexes reveal critical structural insights:

  • Bond lengths :
    • C–I bond: ~2.10 Å (consistent with σ-bonding).
    • Pyrrolopyridine C–N bonds: 1.32–1.38 Å (aromatic character).
  • Dihedral angles :
    • Pyrimidine and pyrrolopyridine rings adopt a near-planar arrangement (dihedral angle < 10°).
    • Methyl groups introduce minor torsional strain (~15° deviation from coplanarity).

While crystallographic data for the free ligand are unavailable, computational models predict a twisted conformation between the pyrimidine and pyrrolopyridine systems to minimize steric hindrance.

Properties

Molecular Formula

C12H9IN4

Molecular Weight

336.13 g/mol

IUPAC Name

2-iodo-5-methyl-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H9IN4/c1-7-2-9-10(8-4-14-6-15-5-8)11(13)17-12(9)16-3-7/h2-6H,1H3,(H,16,17)

InChI Key

RTNMCISSSGNRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2C3=CN=CN=C3)I)N=C1

Origin of Product

United States

Preparation Methods

Direct Iodination with N-Iodosuccinimide (NIS)

  • Conditions : NIS (1.2 equiv) in acetone at 25°C for 6–12 hours.
  • Yield : 75–85%.
  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich pyrrole ring.

Directed Ortho-Iodination

  • Catalyst : Palladium(II) acetate with iodine in dimethylformamide (DMF).
  • Yield : 65–70%.
  • Advantage : Higher regiocontrol for sterically hindered substrates.

Introduction of the 5-Pyrimidinyl Group at Position 3

The pyrimidinyl moiety is introduced via cross-coupling reactions:

Suzuki–Miyaura Coupling

  • Substrate : 3-Bromo-2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Conditions :
    • Catalyst : Pd(PPh₃)₄ (5 mol%)
    • Base : K₂CO₃ (2.0 equiv)
    • Solvent : Dioxane/water (4:1) at 90°C.
  • Pyrimidinyl Boronic Acid : 5-Pyrimidinylboronic acid (1.5 equiv).
  • Yield : 60–68%.

Sonogashira Coupling (For Alkynyl-Pyrimidine Derivatives)

  • Substrate : 3-Ethynylpyrimidine and 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Conditions :
    • Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%)
    • Base : Et₃N
    • Solvent : THF at 60°C.
  • Yield : 55–62%.

Protecting Group Strategies

To prevent undesired side reactions during functionalization:

  • N-1 Protection : Tosylation (TsCl/NaOH) or SEM protection (SEM-Cl, NaH).
  • Deprotection : SEM groups are removed with HCl in methanol.

Comparison of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Sequential Iodination/Suzuki Iodination → Suzuki coupling 60–68 >95 Requires N-protection
One-Pot Halogenation Simultaneous Br/I exchange 50–55 90 Lower regioselectivity
Cyclization-Coupling Core assembly → coupling 45–50 85 Multi-step, time-consuming

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.54 (d, J = 2.1 Hz, 1H, H-3), 7.55 (d, J = 2.0 Hz, 1H, H-6), 2.45 (s, 3H, CH₃).
  • HRMS : m/z 336.13 [M+H]⁺.
  • HPLC : >98% purity (C18 column, MeOH/H₂O).

Challenges and Optimization

  • Regioselectivity in Iodination : Competing iodination at positions 2 and 4 is mitigated using NIS in non-polar solvents.
  • Coupling Efficiency : Electron-deficient pyrimidinyl boronic acids require higher catalyst loadings (10 mol% Pd).
  • Scale-Up Issues : Batch iodination exotherms are controlled via slow addition of NIS.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in kinase inhibitors (e.g., FGFR, CDK).
  • Derivatization : The iodine atom enables further functionalization via Ullmann or Buchwald–Hartwig reactions.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development. The specific compound 2-iodo-5-methyl-3-(5-pyrimidinyl)- has been investigated for its potential as an inhibitor of protein kinases and other enzymes involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds within this class have been shown to exhibit activity against epidermal growth factor receptor (EGFR) and ErbB2 kinases, which are crucial in the proliferation of certain cancer types. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance the inhibitory potency against these kinases. For example, compounds with substitutions at the fourth and fifth positions demonstrated significantly improved activity against EGFR .

Antiviral Properties

The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Certain derivatives have shown promising results against HIV and other viral infections by inhibiting key viral enzymes. For instance, studies demonstrated that modifications to the pyrimidine ring significantly enhanced antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings from SAR studies:

Position Substituent Effect on Activity
4-NH2Decreased activity
4-BrImproved inhibitory activity
5Alkoxy groupsEnhanced activity
5Sulfonyl groupsReduced activity

These findings suggest that careful modification of substituents can lead to compounds with improved selectivity and potency against targeted enzymes .

Case Studies and Examples

Several case studies exemplify the applications of this compound in drug discovery:

PDE4B Inhibitors

A notable study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective phosphodiesterase 4B inhibitors. One compound exhibited significant inhibition of tumor necrosis factor-alpha release from macrophages, indicating its potential in treating inflammatory diseases .

LRRK2 Inhibitors

Another research effort involved designing pyrrolo[2,3-d]pyrimidine-derived inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The optimization of these compounds led to enhanced selectivity and potency .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to target FGFRs makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-b]pyridine Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Properties/Applications Synthesis Insights References
Target Compound 2-I, 5-Me, 3-(5-pyrimidinyl) Potential kinase inhibition; aromatic π-system Likely via Suzuki coupling or iodination Inferred
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine 3-Pyrazolyl Protein kinase inhibition Patent-based synthesis
5-Phenyl-1H-pyrrolo[2,3-b]pyridine (8a) 5-Ph, 3-Nicotinamide Bioactivity in kinase pathways Nitro reduction + acylation
1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives 2-CF₃, 3-CF₃, 5-NH₂ Enhanced solubility; medicinal leads Substitution at N and C positions
5-Bromo-1-(phenylsulfonyl)-3-triazolyl 5-Br, 1-SO₂Ph, 3-triazolyl Cross-coupling precursor Bromination + sulfonylation
5-Propoxy-pyrrolo[3,2-b]pyridine [3,2-b] isomer; 5-OPr, 3-tetrahydropyridinyl Altered aromatic interactions Isomer-specific synthesis

Substituent Effects on Reactivity and Bioactivity

  • Iodo vs. However, iodine’s larger atomic radius may introduce steric hindrance in binding pockets .
  • Pyrimidinyl vs.
  • Methyl vs. Trifluoromethyl (CF₃) : The 5-methyl group (target) is less electron-withdrawing than CF₃ (), which could improve metabolic stability but reduce electronegativity at the core .

Isomeric and Core Modifications

  • Pyrrolo[2,3-b]pyridine vs. [3,2-b] Isomers: The target’s [2,3-b] scaffold () offers distinct electronic properties compared to the [3,2-b] isomer (). For instance, the [3,2-b] isomer’s non-planar structure (due to fused ring orientation) may reduce aromaticity, affecting solubility and target binding .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H10IN3P\text{C}_{12}\text{H}_{10}\text{I}\text{N}_{3}\text{P}

Key properties include:

  • Molecular Weight: 305.13 g/mol
  • CAS Number: 944937-30-8
  • Solubility: High solubility in organic solvents, moderate in water.

Anticancer Activity

Research has indicated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent anticancer properties. Notably, a study highlighted the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The derivative 4h demonstrated IC50 values of 7 nM against FGFR1, indicating strong inhibitory activity. Furthermore, it effectively reduced proliferation and induced apoptosis in breast cancer cells (4T1) while inhibiting their migration and invasion .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. A derivative known as 11h was shown to selectively inhibit phosphodiesterase 4B (PDE4B), leading to a decrease in TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess significant antibacterial and antifungal properties. These findings support the exploration of these compounds as potential therapeutic agents against infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrolopyridine scaffold have been linked to enhanced potency and selectivity. For instance:

  • Substituents at the 2-position (e.g., iodine) have been associated with improved FGFR inhibition.
  • Methyl groups at the 5-position enhance lipophilicity and cellular uptake.

Case Studies

StudyCompoundActivityFindings
4hFGFR InhibitionIC50 values: FGFR1 - 7 nM; Induces apoptosis in breast cancer cells
11hPDE4B InhibitionDecreased TNF-α release; Selective against CNS receptors
VariousAntimicrobialSignificant antibacterial and antifungal activity observed

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